molecular formula C18H16O6 B191469 3-Hydroxy-2',4',7-trimethoxyflavone CAS No. 263365-51-1

3-Hydroxy-2',4',7-trimethoxyflavone

Cat. No.: B191469
CAS No.: 263365-51-1
M. Wt: 328.3 g/mol
InChI Key: CPSQIOPVWINXFH-UHFFFAOYSA-N
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Description

3-Hydroxy-2’,4’,7-trimethoxyflavone is a flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and its presence in natural sources such as Alpinia officinarum, propolis, and honey.

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxy-2’,4’,7-trimethoxyflavone are inflammatory mediators and pro-inflammatory cytokines . These targets play a crucial role in the body’s immune response, particularly in inflammation. The compound interacts with these targets to exert its anti-inflammatory effects .

Mode of Action

3-Hydroxy-2’,4’,7-trimethoxyflavone interacts with its targets by inhibiting the release of inflammatory mediators, nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines . This inhibition results in a decrease in inflammation, demonstrating the compound’s anti-inflammatory properties .

Biochemical Pathways

The compound affects the nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) pathways . These pathways are involved in the production of NO and PGE2, respectively. By inhibiting these pathways, 3-Hydroxy-2’,4’,7-trimethoxyflavone reduces the production of these inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

As a flavonol, 3-Hydroxy-2’,4’,7-trimethoxyflavone is more lipophilic than hydroxyl flavones due to its methoxy groups . This lipophilicity may affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability . .

Result of Action

The result of the action of 3-Hydroxy-2’,4’,7-trimethoxyflavone is a significant reduction in inflammation . This is achieved through the inhibition of inflammatory mediators and pro-inflammatory cytokines, leading to a decrease in the inflammatory response .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-2’,4’,7-trimethoxyflavone can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its solubility in different environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2’,4’,7-trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavonoid backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Hydroxy-2’,4’,7-trimethoxyflavone may involve extraction from natural sources or chemical synthesis. Extraction methods include solvent extraction from plant materials followed by purification using techniques like column chromatography. Chemical synthesis on an industrial scale would follow similar routes as laboratory synthesis but optimized for larger scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2’,4’,7-trimethoxyflavone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the flavonoid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroflavones. Substitution reactions can introduce halogens or nitro groups onto the flavonoid structure .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

    Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.

    Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

3-Hydroxy-2’,4’,7-trimethoxyflavone can be compared with other similar flavonoid compounds:

    3’,5’-Dihydroxy-5,7,4’-trimethoxyflavone: Similar structure but with additional hydroxyl groups, which may enhance its biological activity.

    5-Hydroxy-3’,4’,7-trimethoxyflavone: Known for its strong anti-inflammatory properties.

    3’,5,7-Trihydroxy-4’-methoxyflavanone: Exhibits antioxidant and anti-inflammatory activities.

These comparisons highlight the unique structural features and biological activities of 3-Hydroxy-2’,4’,7-trimethoxyflavone, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQIOPVWINXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350968
Record name 3-Hydroxy-2',4',7-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263365-51-1
Record name 3-Hydroxy-2',4',7-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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